molecular formula C10H16N4 B1479717 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide CAS No. 2097968-02-8

2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide

Cat. No.: B1479717
CAS No.: 2097968-02-8
M. Wt: 192.26 g/mol
InChI Key: LFDHFDRCQIFRGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid, a related compound, has been reported . The synthesis involves the condensation of phenylhydrazine and 2-(hydroxymethylene)cyclohexanone-4-carboxylate .

Scientific Research Applications

Synthesis and Characterization

A foundational aspect of research on 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide derivatives involves their synthesis and chemical characterization. For instance, Ghelani et al. (2017) demonstrated the design, synthesis, and characterization of novel indazole bearing oxadiazole derivatives, highlighting their antimicrobial activity. This study underscores the versatility of indazole derivatives in generating compounds with potential biological applications (Ghelani, Khunt, & Naliapara, 2017). Similarly, Polo et al. (2016) focused on the efficient microwave-assisted synthesis of tetrahydroindazoles, evaluating their antioxidant properties and providing insight into green chemistry approaches for indazole synthesis (Polo, Trilleras, Ramos, Galdámez, Quiroga, & Gutiérrez, 2016).

Biological Activities and Applications

Research on indazole derivatives often targets their potential biological activities. For example, studies have investigated the anti-inflammatory actions of tetrahydroindazole-carboxylic acids, revealing significant anti-inflammatory effects in preclinical models (Nagakura, Ota, Shimidzu, Kawamura, Eto, & Wada, 1979). Another direction involves exploring the antimicrobial activities of indazole derivatives, with compounds synthesized from ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate showing promising results against various microbial strains (Narayana, Ashalatha, Raj, & Kumari, 2006).

Structural and Mechanistic Insights

The structural analysis of indazole derivatives plays a crucial role in understanding their chemical behavior and potential applications. For instance, the study by Abdelahi et al. (2017) on 3-chloro-2-ethyl-6-nitro-2H-indazole provides insights into the molecular structure and intermolecular interactions, contributing to the broader knowledge of indazole chemistry (Abdelahi, Bakri, Minnih, Benchidmi, Essassi, & Mague, 2017).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound interacts with matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix components . These interactions suggest that this compound may have potential therapeutic applications in inflammatory and degenerative diseases.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and cell proliferation . For example, it can inhibit the production of prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), both of which are key mediators of inflammation . Furthermore, this compound affects gene expression by modulating the activity of transcription factors involved in inflammatory responses . These cellular effects highlight its potential as an anti-inflammatory and anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as COX-2, inhibiting their activity and thereby reducing the production of inflammatory mediators . Additionally, it can modulate the activity of transcription factors, leading to changes in gene expression . This compound also interacts with cell surface receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis . These molecular mechanisms underpin its potential therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term studies have shown that it can have sustained effects on cellular function, particularly in reducing inflammation and inhibiting cell proliferation . These temporal effects are crucial for understanding its potential therapeutic applications and optimizing its use in clinical settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively reduce inflammation and inhibit tumor growth without significant adverse effects . At higher doses, it may cause toxicity, including liver and kidney damage . These dosage effects highlight the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites may have different biological activities and contribute to the overall effects of the compound . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . Understanding these metabolic pathways is essential for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it may localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its effects . The distribution of this compound within tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize primarily in the cytoplasm and nucleus, where it can interact with various biomolecules . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

2-ethyl-4,5,6,7-tetrahydroindazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-2-14-9(10(11)12)7-5-3-4-6-8(7)13-14/h2-6H2,1H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDHFDRCQIFRGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2CCCCC2=N1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide
Reactant of Route 2
2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide
Reactant of Route 3
2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide
Reactant of Route 4
2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide
Reactant of Route 5
2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide
Reactant of Route 6
2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide

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